molecular formula C9H16S4 B13806981 bis-(1,3-Dithian-2-yl)methane-d2

bis-(1,3-Dithian-2-yl)methane-d2

Cat. No.: B13806981
M. Wt: 254.5 g/mol
InChI Key: DCJKPLNHQJEQOL-RJSZUWSASA-N
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Description

Bis-(1,3-dithian-2-yl)methane-d2 (CAS 105479-87-6) is a deuterated organosulfur compound with the molecular formula C₉H₁₄D₂S₄ and a molar mass of 254.5 g/mol . The compound features two 1,3-dithiane rings connected by a methylene group, where two hydrogen atoms are replaced by deuterium isotopes. This isotopic labeling enhances its utility in mechanistic studies and spectroscopic tracking in synthetic organic chemistry.

Properties

Molecular Formula

C9H16S4

Molecular Weight

254.5 g/mol

IUPAC Name

2-[dideuterio(1,3-dithian-2-yl)methyl]-1,3-dithiane

InChI

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i7D2

InChI Key

DCJKPLNHQJEQOL-RJSZUWSASA-N

Isomeric SMILES

[2H]C([2H])(C1SCCCS1)C2SCCCS2

Canonical SMILES

C1CSC(SC1)CC2SCCCS2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Parameter Condition Yield (%) Notes
Catalyst amount 2 equiv BF3·SMe2 37 Initial yield at 60 °C
Solvent volume 1 mL vs 5 mL 37 vs 10 Higher dilution reduced yield
Temperature 60 °C, 80 °C, 100 °C 37, 44, trace Optimal at 80 °C; 100 °C detrimental
Catalyst amount 3 to 5 equiv BF3·SMe2 60-71 4 equiv optimal for yield (68%)
Reaction time 16 hours - Longer time did not improve yield

The reaction involves mixing the aldehyde substrate with 1,3-dithiane and BF3·SMe2 under heating at 80 °C for 16 hours, followed by quenching and purification steps.

General Procedure Summary

  • Mix aldehyde and 1,3-dithiane in anhydrous solvent.
  • Add BF3·SMe2 catalyst (4 equiv).
  • Heat sealed mixture at 80 °C for 16 hours.
  • Cool, quench with methanol or water.
  • Extract with dichloromethane and wash with saturated sodium carbonate.
  • Dry organic layer, filter, concentrate, and purify by silica gel chromatography.

Deuterium Incorporation Strategy

To prepare this compound, the methylene hydrogens are replaced by deuterium. This can be achieved by:

  • Using deuterated formaldehyde (CD2O) or equivalent deuterated aldehydes in the thioacetalation step.
  • Conducting the reaction in deuterated solvents or with deuterated reagents to facilitate exchange.
  • Employing deuterated reducing agents if a reduction step is involved.

This approach ensures selective incorporation of deuterium at the methylene bridge linking the two dithiane rings.

Alternative Synthetic Routes and Considerations

Stepwise Synthesis via Reductive Amination and Protection

Other synthetic protocols involve multi-step sequences starting from protected intermediates, such as:

  • Formation of dithiane rings from aldehydes and 1,3-propanedithiol.
  • Subsequent coupling or reductive amination steps to form the methylene bridge.
  • Use of deuterated reducing agents (e.g., NaBD3CN) to introduce deuterium selectively.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Outcome Reference
Aldehyde + 1,3-dithiane BF3·SMe2 (4 equiv), 80 °C, 16 h bis-(1,3-Dithian-2-yl)methane
Deuterium incorporation Use CD2O or deuterated aldehyde This compound Inferred from,
Workup Quench with MeOH or H2O, extract with DCM Pure product after chromatography
Alternative reductive step NaBD3CN for reductive amination Incorporation of deuterium

Chemical Reactions Analysis

Types of Reactions: Bis-(1,3-Dithian-2-yl)methane-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of bis-(1,3-Dithian-2-yl)methane-d2 involves the incorporation of deuterium atoms into the molecular structure, which can alter the compound’s chemical and physical properties. The presence of deuterium can affect reaction rates, stability, and metabolic pathways, making it a valuable tool in various scientific studies .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Off-white solid .
  • Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .
  • Applications : Primarily used in organic synthesis as a building block for complex sulfur-containing frameworks, particularly in reactions requiring regioselective C–H activation or as a precursor for deuterium-labeled intermediates .

Comparison with Similar Compounds

Structural and Functional Analogues

Bis-(1,3-dithian-2-yl)methane (Non-deuterated)

  • CAS : 31401-53-3 (deuterated variant: C₉H₁₅DS₄) .
  • Key Differences: The non-deuterated analogue lacks isotopic substitution, making it less suitable for kinetic isotope effect (KIE) studies or NMR-based reaction tracking. Both compounds share identical solubility profiles (chloroform, dichloromethane) .
  • Applications : Used in similar synthetic pathways but without isotopic specificity .

2-(1,3-Dithian-2-yl)indoles

  • Structure : Features a dithiane moiety fused to an indole ring. The protective group on the indole nitrogen (e.g., p-methoxyphenylsulfonyl) significantly influences reactivity .
  • Reactivity: Forms stable anions with n-butyllithium, enabling efficient electrophilic substitution.
  • Applications : Primarily employed in heterocyclic synthesis, whereas the methane-d2 derivative is more versatile in deuterium labeling .

Bis-(hydroxyphenyl)alkanes (e.g., Bisphenol A)

  • Structure: Aromatic dihydroxy compounds with a central methylene bridge. Example: 2,2-bis-(4-hydroxyphenyl)-propane (Bisphenol A, CAS 80-05-7) .
  • Key Differences: Lacks sulfur atoms and dithiane rings, resulting in divergent reactivity (e.g., polymerization vs. sulfur-mediated cycloadditions). Bisphenol A is a polymer precursor, while methane-d2 is a synthetic reagent .

Reactivity and Stability

  • Metallation Efficiency: Bis-(1,3-dithian-2-yl)methane-d2 undergoes direct metallation with organolithium reagents (e.g., n-BuLi) without requiring protective groups, unlike 2-(1,3-dithian-2-yl)indoles, which need sulfonyl protection for nitrogen stability .
  • Electrophilic Substitution: The dithiane rings in methane-d2 exhibit higher electron density compared to bisphenol derivatives, enabling regioselective alkylation or acylation .
  • Thermal Stability: Sulfur-containing compounds like methane-d2 are generally less stable at high temperatures than bisphenol-based polymers but are more resistant to hydrolysis .

Research Findings and Limitations

  • Deuterium Isotope Effects: Studies on methane-d2 highlight its role in elucidating reaction mechanisms via deuterium-induced rate changes. For example, KIE values in C–H activation reactions differ significantly from non-deuterated analogues .
  • Synthetic Constraints: Limited solubility in polar solvents restricts its use in aqueous-phase reactions. This contrasts with bisphenol derivatives, which are water-insoluble but compatible with organic polymer matrices .

Q & A

Q. What are the recommended synthetic routes for preparing bis-(1,3-dithian-2-yl)methane-d₂, and how does deuteration impact reaction yields?

The deuterated analog is typically synthesized via isotopic exchange or deuterated precursor incorporation. A common method involves reacting 1,3-dithiane with deuterated methylene sources (e.g., CD₂I₂) under basic conditions to form the methylene bridge . Deuteration may reduce reaction rates due to kinetic isotope effects, requiring extended reaction times or elevated temperatures. Yields are comparable to the non-deuterated compound (~60–75%) but require rigorous anhydrous conditions to avoid proton back-exchange .

Q. What spectroscopic techniques are most effective for characterizing bis-(1,3-dithian-2-yl)methane-d₂?

  • NMR : ¹H NMR confirms deuteration efficiency by absence/resolution of the methylene proton signal (δ ~3.5 ppm in the non-deuterated compound). ¹³C NMR identifies isotopic shifts in the methylene carbon (Δδ ~0.1–0.3 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks at m/z 254.5 (C₉H₁₄D₂S₄⁺) and isotopic distribution patterns .
  • X-ray Crystallography : Resolves deuterium positioning in the methylene bridge, with bond length differences (C–D vs. C–H: ~0.005 Å shorter) observable in high-quality crystals .

Q. How does isotopic labeling influence the compound’s stability in solution?

Deuteration enhances stability against radical-mediated degradation due to stronger C–D bonds. In chloroform or dichloromethane, the deuterated compound exhibits a 15–20% longer half-life under oxidative conditions compared to the non-deuterated analog. However, protic solvents (e.g., methanol) accelerate deuterium loss via exchange, necessitating storage in aprotic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in radical intermediate detection during dithiane ring-opening reactions?

Contradictions arise from transient radical species observed in EPR but not in trapping experiments. To address this:

  • Use spin-trapping agents (e.g., TEMPO) in situ with EPR to stabilize and identify radicals.
  • Combine DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and validate intermediates .
  • Cross-validate with kinetic isotope effects: Deuteration at the methylene bridge slows radical formation rates (k_H/k_D ≈ 2–3), confirming mechanistic steps .

Q. What experimental designs optimize regioselectivity in bis-(1,3-dithian-2-yl)methane-d₂ derivatization?

Regioselectivity in substitution reactions (e.g., alkylation) depends on:

  • Base choice : Strong bases (LDA) favor deprotonation at the methylene bridge, while weaker bases (K₂CO₃) target sulfur atoms.
  • Solvent effects : Polar aprotic solvents (THF) stabilize anionic intermediates, directing substitution to sulfur; non-polar solvents (toluene) favor bridge functionalization .
  • Deuterium positioning : Isotopic labeling at the bridge alters electron density, shifting selectivity by ~10–15% compared to non-deuterated analogs .

Q. How do temperature and solvent polarity affect the compound’s conformational dynamics in catalytic applications?

Variable-temperature ¹³C NMR reveals two dominant conformers (chair-chair vs. twist-boat) with an energy barrier of ~8–10 kcal/mol. In polar solvents (DMF), the twist-boat conformation predominates (70%), enhancing sulfur lone pair accessibility for metal coordination. In non-polar solvents (hexane), chair-chair conformers (85%) dominate, reducing catalytic activity in transition-metal complexes .

Q. What strategies mitigate sulfur scrambling during cross-coupling reactions involving bis-(1,3-dithian-2-yl)methane-d₂?

Sulfur scrambling under Pd-catalyzed conditions is minimized by:

  • Ligand selection : Bulky ligands (XPhos) suppress β-sulfur elimination.
  • Low-temperature protocols : Reactions at −20°C reduce thiophilicity of Pd intermediates.
  • Deuterium-assisted stabilization : C–D bonds at the bridge resist cleavage, decreasing scrambling by ~30% compared to non-deuterated systems .

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